2-Amino-1,1,1-trichloro-6-hydroxy-6-methylhept-2-en-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1,1,1-trichloro-6-hydroxy-6-methylhept-2-en-4-one is a complex organic compound with a unique structure that includes multiple functional groups such as amino, hydroxy, and trichloromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,1,1-trichloro-6-hydroxy-6-methylhept-2-en-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Hept-2-en-4-one Backbone: This can be achieved through aldol condensation reactions involving appropriate aldehydes and ketones.
Introduction of the Trichloromethyl Group: This step often involves chlorination reactions using reagents such as trichloromethyl chloroformate.
Amination and Hydroxylation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1,1,1-trichloro-6-hydroxy-6-methylhept-2-en-4-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The trichloromethyl group can be reduced to form less chlorinated derivatives.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the trichloromethyl group may produce dichloromethyl derivatives.
Scientific Research Applications
2-Amino-1,1,1-trichloro-6-hydroxy-6-methylhept-2-en-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Amino-1,1,1-trichloro-6-hydroxy-6-methylhept-2-en-4-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of enzymes, alter signaling pathways, and affect cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylhept-2-en-4-one: Lacks the trichloromethyl group, resulting in different reactivity and applications.
6-(3-Hydroxy-4-methylphenyl)-2-methylhept-2-en-4-one: Contains a phenyl group, which imparts different chemical properties and biological activities.
Uniqueness
2-Amino-1,1,1-trichloro-6-hydroxy-6-methylhept-2-en-4-one is unique due to the presence of the trichloromethyl group, which significantly influences its chemical reactivity and potential applications. This compound’s combination of functional groups makes it a versatile and valuable molecule in various fields of research.
Properties
CAS No. |
137813-61-7 |
---|---|
Molecular Formula |
C8H12Cl3NO2 |
Molecular Weight |
260.5 g/mol |
IUPAC Name |
2-amino-1,1,1-trichloro-6-hydroxy-6-methylhept-2-en-4-one |
InChI |
InChI=1S/C8H12Cl3NO2/c1-7(2,14)4-5(13)3-6(12)8(9,10)11/h3,14H,4,12H2,1-2H3 |
InChI Key |
OFVPRHKKUZVHLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=O)C=C(C(Cl)(Cl)Cl)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.